

Application Notes and Protocols: Synthesis of N-Aryl-5-bromopyridine-2-carboxamides

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Compound of Interest

Compound Name: 5-Bromopyridine-2-carbonyl
chloride

Cat. No.: B162102

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Introduction

The formation of an amide bond between **5-Bromopyridine-2-carbonyl chloride** and various anilines is a crucial transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The resulting N-aryl-5-bromopyridine-2-carboxamide scaffold is a key structural motif found in a variety of biologically active molecules. The bromine atom on the pyridine ring serves as a versatile handle for further functionalization, such as cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols and reaction conditions for the synthesis of these valuable compounds.

Data Presentation: Reaction Conditions and Yields

The reaction between **5-Bromopyridine-2-carbonyl chloride** and substituted anilines typically proceeds efficiently under standard acylation conditions. The selection of base and solvent can be optimized to accommodate the reactivity of the specific aniline derivative. Below is a summary of typical reaction conditions and expected yields for the synthesis of various N-aryl-5-bromopyridine-2-carboxamides.

Aniline Substituent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Aniline	Pyridine	Dichloromethane (DCM)	0 to RT	2 - 4	85 - 95
4-Methoxyaniline	Triethylamine (TEA)	Dichloromethane (DCM)	0 to RT	2 - 4	90 - 98
4-Chloroaniline	Pyridine	Tetrahydrofuran (THF)	0 to RT	3 - 5	80 - 90
4-Nitroaniline	N,N-Diisopropylethylamine (DIPEA)	N,N-Dimethylformamide (DMF)	RT	12 - 18	70 - 85
2-Methylaniline	Triethylamine (TEA)	Dichloromethane (DCM)	0 to RT	3 - 6	82 - 92

Note: The data presented in this table are representative and have been compiled from analogous synthetic procedures. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Procedure for the Synthesis of 5-Bromopyridine-2-carbonyl chloride

A solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or toluene is treated with an excess of a chlorinating agent, such as oxalyl chloride (2.0-3.0 eq.) or thionyl chloride (SOCl₂) (2.0-5.0 eq.). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is often added when using oxalyl chloride. The reaction mixture is typically stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure to afford crude **5-Bromopyridine-2-carbonyl chloride**, which is often used in the next step without further purification.

General Protocol for the Reaction of 5-Bromopyridine-2-carbonyl chloride with Anilines

Materials:

- **5-Bromopyridine-2-carbonyl chloride** (1.0 eq.)
- Substituted aniline (1.0 - 1.2 eq.)
- Anhydrous base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine) (1.5 - 2.0 eq.)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- To a solution of the substituted aniline (1.0 - 1.2 eq.) and the base (1.5 - 2.0 eq.) in an anhydrous solvent under an inert atmosphere, a solution of **5-Bromopyridine-2-carbonyl chloride** (1.0 eq.) in the same solvent is added dropwise at 0 °C.
- The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-5-bromopyridine-2-carboxamide.

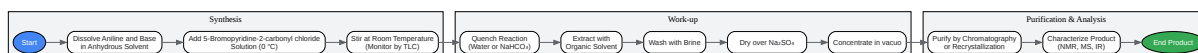
Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:

- ^1H NMR (Nuclear Magnetic Resonance): To determine the chemical structure and proton environment.
- ^{13}C NMR: To determine the carbon framework of the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the amide C=O stretch.

Mandatory Visualizations

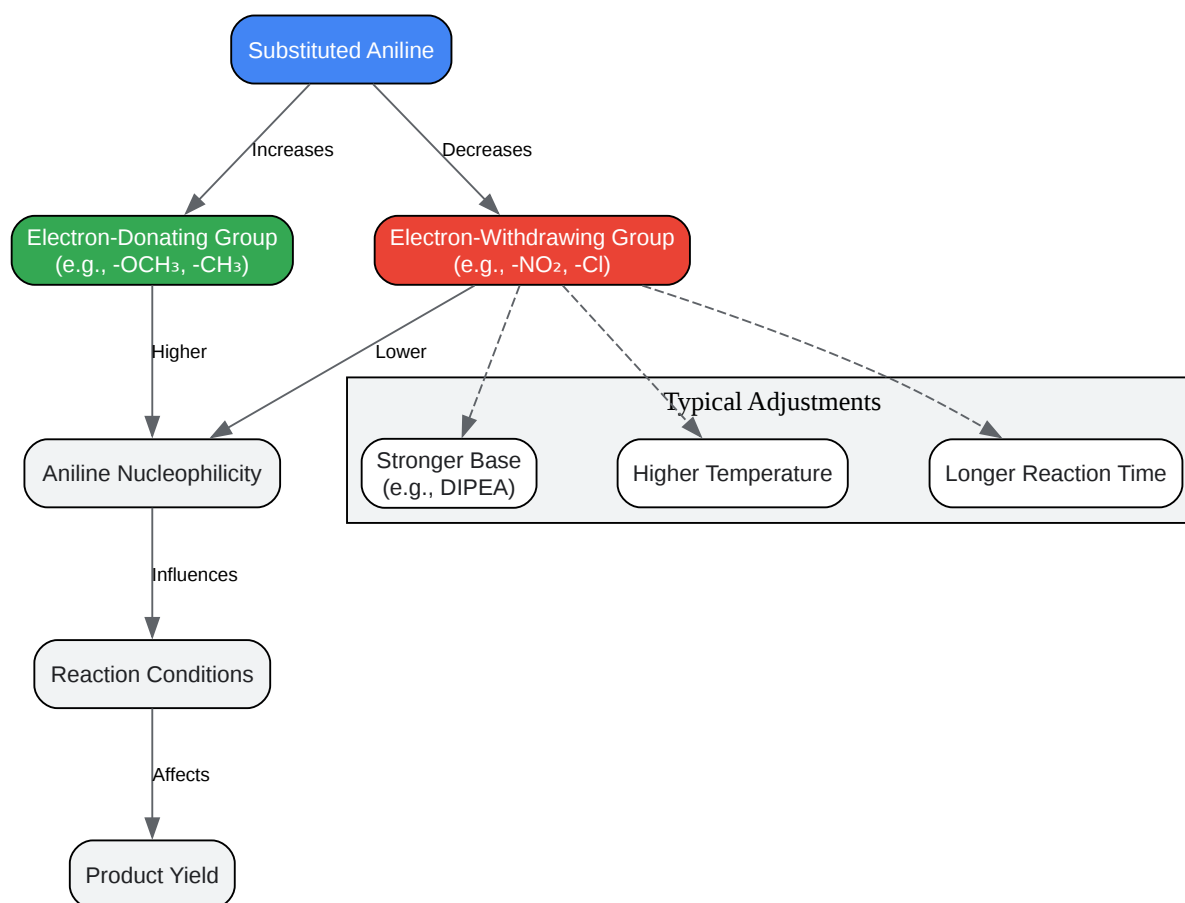
Experimental Workflow Diagram



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Caption: General experimental workflow for the synthesis of N-aryl-5-bromopyridine-2-carboxamides.

Logical Relationship: Influence of Aniline Substituents



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Caption: Influence of aniline substituents on reaction conditions for N-aryl-5-bromopyridine-2-carboxamide synthesis.

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